molecular formula C16H18N2O4S2 B2662046 (2,4-Dimethylthiazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1706145-95-0

(2,4-Dimethylthiazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2662046
CAS RN: 1706145-95-0
M. Wt: 366.45
InChI Key: HQGNZGXBAZSCBO-UHFFFAOYSA-N
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Description

“(2,4-Dimethylthiazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a methoxyphenyl group, a sulfonyl group, and an azetidine ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and the azetidine ring is a saturated heterocycle with three carbon atoms and one nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiazole ring, in particular, is a planar, aromatic ring, which could contribute to the overall stability of the molecule . The methoxyphenyl group would add additional aromaticity, while the sulfonyl group could introduce polarity. The azetidine ring is a saturated, four-membered ring, which could add strain to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. The thiazole ring, for example, is known to participate in a variety of chemical reactions . The methoxy group on the phenyl ring could be susceptible to reactions involving nucleophilic aromatic substitution, while the sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potentially charged nitrogen in the azetidine ring could increase the compound’s solubility in polar solvents.

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Techniques : The compound and its derivatives have been synthesized through innovative methods, including the Bohlmann-Rahtz heteroannulation and one-pot multistep reactions. These methodologies facilitate the creation of complex molecules with significant pharmacological potencies, showcasing the versatility of synthetic chemistry in drug development (Bagley et al., 2003) (Bagley et al., 2005).

Biological Evaluation

  • Antimicrobial and Anticancer Properties : Certain derivatives exhibit antimicrobial and anticancer activities, highlighting the compound's potential in therapeutic applications. Novel pyrazole derivatives, for example, have shown higher anticancer activity than reference drugs, and other compounds possess good to excellent antimicrobial activity (Hafez et al., 2016).
  • Herbicidal and Insecticidal Activities : Additionally, some derivatives have demonstrated favorable herbicidal and insecticidal activities, suggesting their utility in agricultural settings (Wang et al., 2015).

Pharmacological Evaluation

  • Enzyme Inhibition : Research has also focused on evaluating the inhibitory effects of synthesized compounds on specific enzymes, offering insights into their potential use in treating neurodegenerative disorders and other diseases. For instance, compounds have been identified as potent inhibitors of monoamine oxidase, which is significant in the context of Parkinson's disease research (Abbas et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-15(23-11(2)17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGNZGXBAZSCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylthiazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

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